molecular formula C18H13Cl2N3O B3020059 N-([2,3'-bipyridin]-5-ylmethyl)-3,4-dichlorobenzamide CAS No. 2034209-74-8

N-([2,3'-bipyridin]-5-ylmethyl)-3,4-dichlorobenzamide

Cat. No.: B3020059
CAS No.: 2034209-74-8
M. Wt: 358.22
InChI Key: YRQSZYQGIKZYKP-UHFFFAOYSA-N
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Description

N-([2,3'-Bipyridin]-5-ylmethyl)-3,4-dichlorobenzamide is a synthetic small molecule featuring a 3,4-dichlorobenzamide core linked to a [2,3'-bipyridin]-5-ylmethyl group. The dichlorobenzamide moiety is a common pharmacophore in medicinal chemistry, often associated with kinase inhibition and cytotoxic activity . The bipyridine substituent may enhance binding affinity to biological targets via π-π interactions or metal coordination.

Properties

IUPAC Name

3,4-dichloro-N-[(6-pyridin-3-ylpyridin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Cl2N3O/c19-15-5-4-13(8-16(15)20)18(24)23-10-12-3-6-17(22-9-12)14-2-1-7-21-11-14/h1-9,11H,10H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRQSZYQGIKZYKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC=C(C=C2)CNC(=O)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([2,3’-bipyridin]-5-ylmethyl)-3,4-dichlorobenzamide typically involves the coupling of a bipyridine derivative with a dichlorobenzamide precursor. Common synthetic methods include:

    Suzuki Coupling: This method involves the reaction of a boronic acid derivative of bipyridine with a halogenated dichlorobenzamide in the presence of a palladium catalyst.

    Stille Coupling: Similar to Suzuki coupling, this method uses a stannane derivative of bipyridine and a halogenated dichlorobenzamide with a palladium catalyst.

    Ullmann Coupling: This method involves the reaction of a halogenated bipyridine with a dichlorobenzamide in the presence of a copper catalyst.

Industrial Production Methods

Industrial production of N-([2,3’-bipyridin]-5-ylmethyl)-3,4-dichlorobenzamide may involve large-scale coupling reactions using optimized conditions to maximize yield and purity. The choice of method depends on factors such as cost, availability of reagents, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

N-([2,3’-bipyridin]-5-ylmethyl)-3,4-dichlorobenzamide can undergo various chemical reactions, including:

    Oxidation: The bipyridine moiety can be oxidized to form N-oxides.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: Halogen atoms in the dichlorobenzamide group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted dichlorobenzamide derivatives.

Scientific Research Applications

N-([2,3’-bipyridin]-5-ylmethyl)-3,4-dichlorobenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Studied for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a drug candidate.

    Industry: Used in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-([2,3’-bipyridin]-5-ylmethyl)-3,4-dichlorobenzamide involves its interaction with molecular targets such as enzymes or receptors. The bipyridine moiety can chelate metal ions, influencing various biochemical pathways. The dichlorobenzamide group may interact with specific proteins, altering their function and leading to the compound’s observed effects.

Comparison with Similar Compounds

Research Findings and Implications

  • The bipyridine group in this compound may further stabilize interactions with EGFR’s ATP-binding pocket .
  • Cytotoxicity Trends: Dichlorinated benzamides consistently show higher activity than mono-chloro derivatives, aligning with the enhanced electron-withdrawing effects and improved target affinity .

Biological Activity

N-([2,3'-bipyridin]-5-ylmethyl)-3,4-dichlorobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy against various pathogens, and structure-activity relationships (SAR).

Chemical Structure

The compound features a bipyridine moiety linked to a dichlorobenzamide structure. Its chemical formula is C13H10Cl2N2OC_{13}H_{10}Cl_2N_2O, with a molecular weight of 295.14 g/mol. The presence of electron-withdrawing chlorine atoms enhances its interactions with biological targets.

Research indicates that compounds similar to this compound exhibit their biological effects primarily through enzyme inhibition and receptor modulation. Specifically, the dichlorobenzamide moiety is known for its ability to interact with various enzymes involved in microbial resistance and cancer pathways.

Antimicrobial Activity

Studies have demonstrated that this compound exhibits notable antimicrobial properties. Its activity against Gram-positive and Gram-negative bacteria has been evaluated:

Pathogen MIC (μg/mL) Reference
Escherichia coli0.18 ± 0.06
Staphylococcus aureus0.25 ± 0.05
Candida albicans0.30 ± 0.07

The compound's efficacy appears to be influenced by the position and nature of substituents on the aromatic rings.

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The compound demonstrated selective toxicity towards cancer cells while sparing normal cells:

Cell Line IC50 (μM) Reference
MCF-7 (Breast cancer)12.5
HeLa (Cervical cancer)15.0
A549 (Lung cancer)10.0

These results suggest that the compound may be a promising candidate for further development in cancer therapy.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

  • Bipyridine Ring : The bipyridine moiety enhances binding affinity to biological targets due to its ability to participate in π-stacking interactions.
  • Chloro Substituents : The presence of chloro groups at the 3 and 4 positions on the benzene ring significantly increases antimicrobial potency compared to other halogen substitutions.
  • Amide Linkage : The amide functional group facilitates hydrogen bonding with active site residues in target enzymes.

Case Studies

Several studies have focused on the development of derivatives based on this compound:

  • MurB Inhibitors : Research has indicated that derivatives with similar structures exhibit strong inhibition against MurB enzymes in Mycobacterium tuberculosis, highlighting their potential as anti-tuberculosis agents .
  • Antifungal Activity : Compounds with similar structural frameworks have shown promising antifungal activity against various strains, suggesting a broad-spectrum application for derivatives of this compound .

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